
2,3-Bis(hexadecyloxy)propyl propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecyloxy)propyl propyl phosphate is a synthetic compound that belongs to the class of phospholipids It is characterized by the presence of two hexadecyloxy groups attached to a propyl backbone, with a phosphate group at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl propyl phosphate typically involves the reaction of 2,3-bis(hexadecyloxy)-1-propanol with propyl phosphonic dichloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hexadecyloxy)propyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphites.
Substitution: Various alkoxy derivatives.
Applications De Recherche Scientifique
2,3-Bis(hexadecyloxy)propyl propyl phosphate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl propyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The phosphate group can also participate in phosphorylation reactions, influencing cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Dihexadecyl-sn-glycero-3-phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl propyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions. Additionally, its resistance to enzymatic degradation enhances its stability in biological systems .
Propriétés
Numéro CAS |
112396-58-4 |
|---|---|
Formule moléculaire |
C38H78O6P- |
Poids moléculaire |
662.0 g/mol |
Nom IUPAC |
2,3-dihexadecoxypropyl propyl phosphate |
InChI |
InChI=1S/C38H79O6P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-41-36-38(37-44-45(39,40)43-33-6-3)42-35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3,(H,39,40)/p-1 |
Clé InChI |
XYUVWULUYBRRHD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


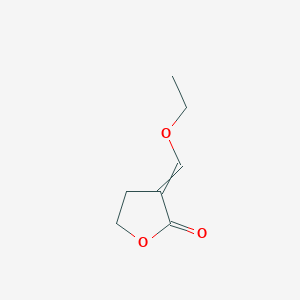
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
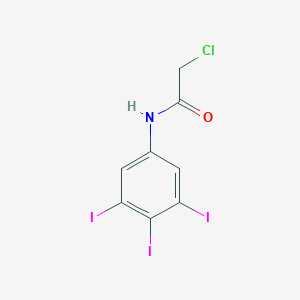

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
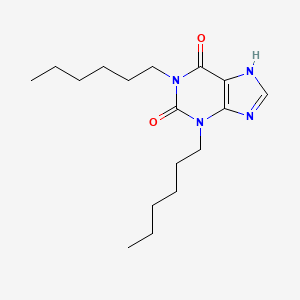
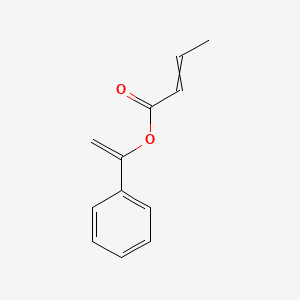
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
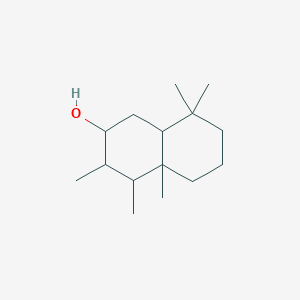
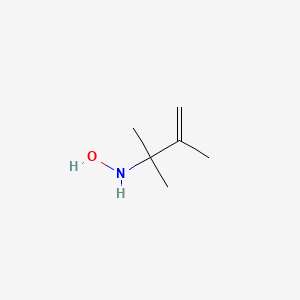
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
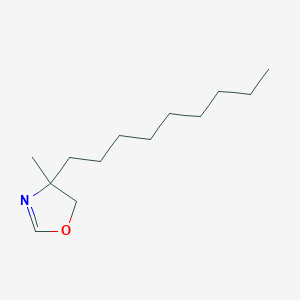
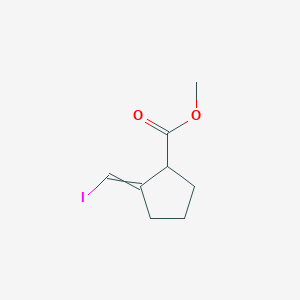
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
